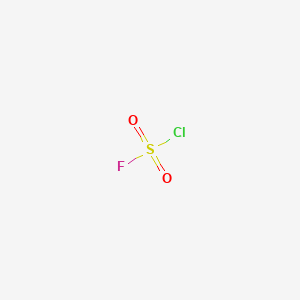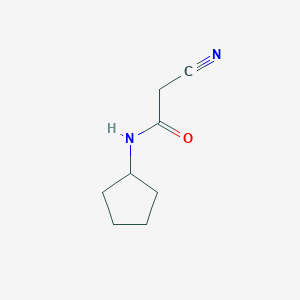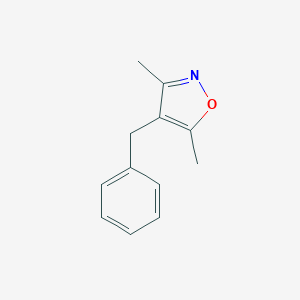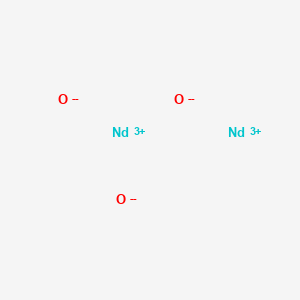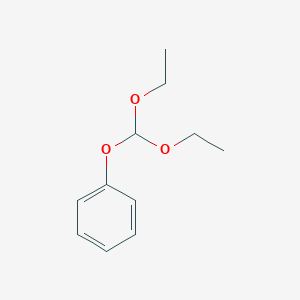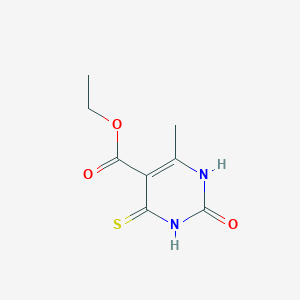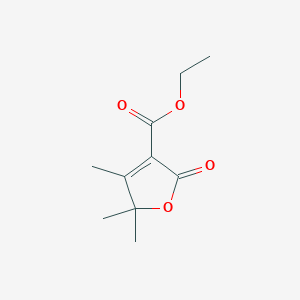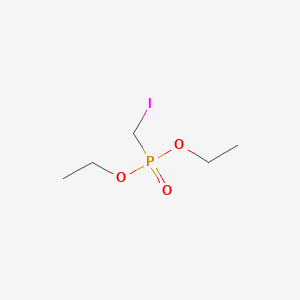
Diethyl (iodomethyl)phosphonate
Vue d'ensemble
Description
Diethyl (iodomethyl)phosphonate is a useful research compound. Its molecular formula is C5H12IO3P and its molecular weight is 278.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Indole Alkaloids Diethyl (iodomethyl)phosphonate plays a critical role in the generation of key synthons for the construction of indole alkaloids. A study highlighted a palladium-catalyzed reaction involving this compound, providing an efficient route to 2-methylene phosphonate indoles, pivotal intermediates in synthesizing these complex organic structures (Niu et al., 2020).
Phosphonate Derivatives in Corrosion Inhibition Research has demonstrated the effectiveness of diethyl (phenylamino)methyl phosphonate derivatives in inhibiting the corrosion of carbon steel in acidic environments. These compounds, after being synthesized and structurally confirmed, displayed significant corrosion inhibition, with the position of the OCH3 group in their structure influencing their efficiency. The study integrated both experimental methods and theoretical approaches, like Density Functional Theory (DFT) and Molecular Dynamics Simulation (MDS), to understand the interaction between these inhibitors and the metal surface (Moumeni et al., 2020).
Inhibitor Synthesis for Industrial Applications Further extending the applications in corrosion inhibition, a study focused on the synthesis of α-aminophosphonates and their role as corrosion inhibitors for mild steel in hydrochloric acid, commonly used in industrial pickling processes. The research not only evaluated the inhibitory performance of these compounds experimentally but also provided insights into their inhibition mechanism through theoretical studies, including quantum chemical calculations and molecular dynamic simulation studies (Gupta et al., 2017).
Flame Retardancy in Cotton Fabrics The combination of triazine and phosphonate derivatives has been investigated for their flame-retardant properties on cotton fabrics. The study included the synthesis of specific triazine-phosphonate derivatives and their application on cotton, followed by detailed analysis of their thermal degradation process using various spectroscopic methods and computational studies. This research not only provided insights into the chemical changes during the process but also highlighted the potential of these compounds in enhancing the flame retardancy of cotton fabrics (Nguyen et al., 2015).
Safety and Hazards
Orientations Futures
Phosphonates have garnered considerable attention due to their singular biological properties and their synthetic potential . They are used in the development of potential drugs and agrochemicals . Therefore, the future directions of Diethyl (iodomethyl)phosphonate could involve further exploration of its biological properties and potential applications in drug development.
Propriétés
IUPAC Name |
1-[ethoxy(iodomethyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12IO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFHTBDRPOJJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CI)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146334 | |
| Record name | Diethyl (iodomethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10419-77-9 | |
| Record name | Diethyl P-(iodomethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10419-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (iodomethyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (iodomethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (iodomethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is diethyl iodomethylphosphonate used to synthesize biologically relevant molecules?
A: Diethyl iodomethylphosphonate serves as a key starting material in synthesizing acyclic selenonucleoside phosphonates, potential antiviral agents. [] This synthesis leverages diselenide chemistry to incorporate the phosphonate moiety from diethyl iodomethylphosphonate into the target molecules.
Q2: Can diethyl iodomethylphosphonate be used to create complex structures like C60 dimers?
A: Yes, reacting the C60(2-) dianion with diethyl iodomethylphosphonate, followed by treatment with iodine, produces a singly bonded C60 dimer with a diethoxyphosphorylmethyl group on each C60 cage. This reaction highlights the utility of diethyl iodomethylphosphonate in functionalizing fullerenes. []
Q3: What is the role of samarium diiodide (SmI2) in reactions involving diethyl iodomethylphosphonate?
A: SmI2 mediates reactions between diethyl iodomethylphosphonate and esters or lactones. This reaction provides a highly stereoselective route to β-hydroxyphosphonates. [, , , ] This methodology has proven particularly useful in synthesizing precursors for complex molecules like the C-glycosyl analogue of thymidine 5′-(β-L-rhamnosyl)diphosphate. [, ]
Q4: Can diethyl iodomethylphosphonate be used in asymmetric synthesis?
A: Yes, the aza-Darzens reaction of lithium diethyl iodomethylphosphonate with enantiopure N-(2,4,6-trimethylphenylsulfinyl)imines yields a single diastereomeric N-sulfinylaziridine 2-phosphonate. [] This product can be further transformed into valuable chiral building blocks, highlighting the utility of diethyl iodomethylphosphonate in asymmetric synthesis.
Q5: Can diethyl iodomethylphosphonate be used to functionalize indole rings?
A: A palladium-catalyzed Catellani-type reaction utilizing diethyl iodomethylphosphonate offers an efficient route to 2-methylene phosphonate indoles. [] These compounds are crucial synthons in constructing various indole alkaloids, showcasing the versatility of diethyl iodomethylphosphonate in heterocyclic chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


